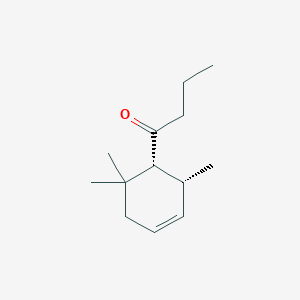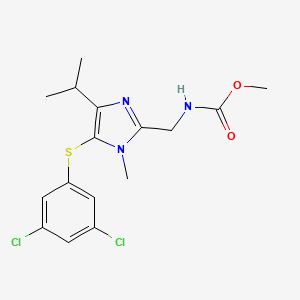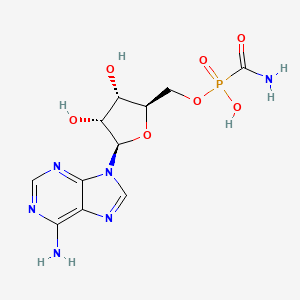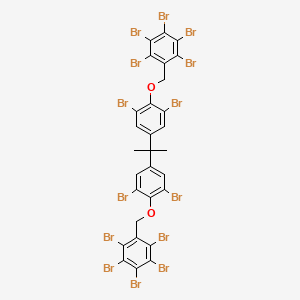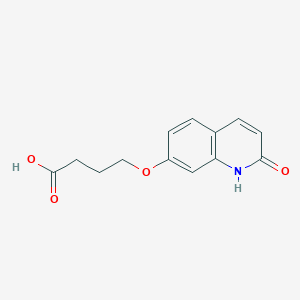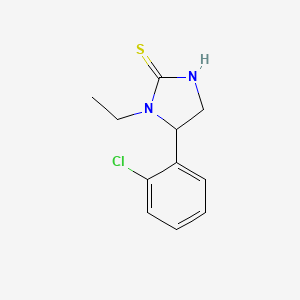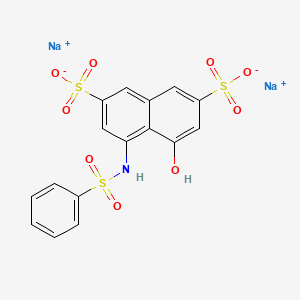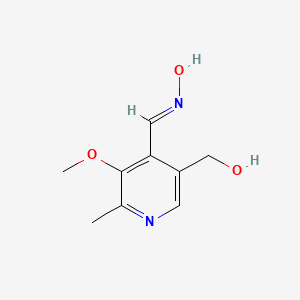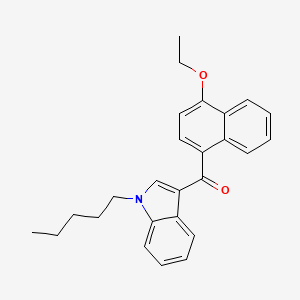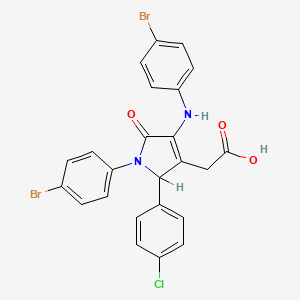
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions.
Step 2: Introduction of the acetic acid group via carboxylation.
Step 3: Halogenation to introduce bromine and chlorine atoms at specific positions.
Step 4: Amination to attach the amino group to the pyrrole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch processing: Where reactions are carried out in a stepwise manner in large reactors.
Continuous flow synthesis: A more modern approach that allows for the continuous production of the compound, improving efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogenating agents (e.g., N-bromosuccinimide) or amination reagents (e.g., ammonia or amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dihydro-4-((4-bromophenyl)amino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo- depends on its specific interactions with molecular targets. These may include:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrole-3-acetic acid derivatives: Compounds with similar core structures but different substituents.
Halogenated pyrroles: Compounds with halogen atoms attached to the pyrrole ring.
Aminopyrroles: Compounds with amino groups attached to the pyrrole ring.
Eigenschaften
CAS-Nummer |
148930-15-8 |
|---|---|
Molekularformel |
C24H17Br2ClN2O3 |
Molekulargewicht |
576.7 g/mol |
IUPAC-Name |
2-[4-(4-bromoanilino)-1-(4-bromophenyl)-2-(4-chlorophenyl)-5-oxo-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C24H17Br2ClN2O3/c25-15-3-9-18(10-4-15)28-22-20(13-21(30)31)23(14-1-7-17(27)8-2-14)29(24(22)32)19-11-5-16(26)6-12-19/h1-12,23,28H,13H2,(H,30,31) |
InChI-Schlüssel |
YWXLBGLXRGESIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2C(=C(C(=O)N2C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




